2-Dodecyne, 1-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dodecyne, 1-bromo- is an organic compound with the molecular formula C12H21Br It is a brominated alkyne, characterized by a carbon-carbon triple bond and a bromine atom attached to the first carbon of the alkyne chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyne, 1-bromo- typically involves the bromination of 2-Dodecyne. One common method is the addition of bromine (Br2) to 2-Dodecyne in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of 2-Dodecyne, 1-bromo- may involve more scalable methods, such as continuous flow bromination processes. These methods ensure higher yields and purity of the product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
2-Dodecyne, 1-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups.
Addition Reactions: The triple bond can react with hydrogen halides (HX) or halogens (X2) to form dihaloalkanes.
Reduction Reactions: The compound can be reduced to form alkenes or alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Addition: Hydrogen bromide (HBr) or bromine (Br2) in solvents like dichloromethane (CH2Cl2).
Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of 2-Dodecyne, 1-hydroxy- or 2-Dodecyne, 1-amino-.
Addition: Formation of 1,2-dibromo-2-dodecane.
Reduction: Formation of 2-Dodecene or 2-Dodecane.
Scientific Research Applications
2-Dodecyne, 1-bromo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Dodecyne, 1-bromo- involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the triple bond participates in addition and reduction reactions. The compound’s reactivity is influenced by the electron-withdrawing effect of the bromine atom and the electron-rich nature of the triple bond.
Comparison with Similar Compounds
Similar Compounds
2-Dodecyne: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Bromo-2-dodecene: Contains a double bond instead of a triple bond, leading to different reactivity patterns.
1-Bromo-2-dodecane: Saturated compound with different chemical properties and reactivity.
Uniqueness
2-Dodecyne, 1-bromo- is unique due to the presence of both a bromine atom and a triple bond, which confer distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
85565-88-4 |
---|---|
Molecular Formula |
C12H21Br |
Molecular Weight |
245.20 g/mol |
IUPAC Name |
1-bromododec-2-yne |
InChI |
InChI=1S/C12H21Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-9,12H2,1H3 |
InChI Key |
KYWBDFJFZKCFTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC#CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.